molecular formula C12H13NO2 B13842157 4-Anilino-2-methyl-2,3-dihydropyran-6-one CAS No. 79039-99-9

4-Anilino-2-methyl-2,3-dihydropyran-6-one

Cat. No.: B13842157
CAS No.: 79039-99-9
M. Wt: 203.24 g/mol
InChI Key: ZQAVEBPHFYSNMP-UHFFFAOYSA-N
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Description

4-Anilino-2-methyl-2,3-dihydropyran-6-one is a chemical compound with a unique structure that combines an aniline group with a dihydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-methyl-2,3-dihydropyran-6-one typically involves the reaction of aniline with a suitable precursor that contains the dihydropyranone structure. One common method involves the condensation of aniline with 2-methyl-2,3-dihydropyran-6-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Anilino-2-methyl-2,3-dihydropyran-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Anilino-2-methyl-2,3-dihydropyran-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-2-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of an aniline group with a dihydropyranone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

79039-99-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-anilino-2-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H13NO2/c1-9-7-11(8-12(14)15-9)13-10-5-3-2-4-6-10/h2-6,8-9,13H,7H2,1H3

InChI Key

ZQAVEBPHFYSNMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)O1)NC2=CC=CC=C2

Origin of Product

United States

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